Bienvenue dans la boutique en ligne BenchChem!

tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate

chiral resolution stereoselective synthesis enantiomeric purity

This (1S,3S)-configured Boc-protected cyclohexyldiamine is a critical chiral intermediate for CDK7 kinase inhibitors (e.g., CDK7-IN-14) and mPGES-1 inhibitors. Its defined stereochemistry ensures correct three-dimensional orientation in target binding pockets—substitution with enantiomers or diastereomers compromises pharmacological activity. The orthogonal Boc and free amine groups enable chemoselective derivatization for complex syntheses, including PROTACs. Procure this stereochemically pure building block to reproduce patent-protected routes with confidence.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 1788036-28-1
Cat. No. B1398527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate
CAS1788036-28-1
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC(C1)N
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m0/s1
InChIKeyOBSACSBMTRJNPH-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate (CAS 1788036-28-1): Chiral Cyclohexylamine Building Block for Pharmaceutical Synthesis


tert-Butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate (CAS 1788036-28-1), also known as (1S,3S)-3-Amino-1-(Boc-amino)cyclohexane, is a chiral 1,3-cyclohexyldiamine derivative with Boc (tert-butoxycarbonyl) protection on one amino group. The compound exists as a discrete stereoisomer with (1S,3S) absolute configuration, possessing two chiral centers that define its three-dimensional spatial arrangement . It is primarily employed as a protected chiral amine building block in medicinal chemistry, particularly for the synthesis of bioactive molecules where stereochemical precision governs biological activity [1].

Why Generic Substitution of tert-Butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate Fails: Stereochemistry and Regiochemistry Are Non-Interchangeable


This compound cannot be generically substituted with stereochemically undefined 3-aminocyclohexylcarbamate (CAS 347186-01-0) or alternative stereoisomers because its precise (1S,3S) configuration directly dictates the three-dimensional architecture of downstream bioactive molecules. In drug discovery contexts such as mPGES-1 inhibitor development, the absolute stereochemistry of the cyclohexylamine scaffold is critical for target binding and pharmacological activity . Substituting an enantiomer (e.g., (1R,3R)-isomer, CAS 1788036-23-6) or a diastereomer (e.g., (1R,3S)-isomer, CAS 1259278-17-5) yields a different spatial presentation of functional groups, which can abolish target engagement or introduce undesired off-target interactions. Furthermore, the Boc-protected primary amine at the 1-position and free primary amine at the 3-position provide orthogonal reactivity handles that are position-specific; regioisomeric variants lacking this precise substitution pattern cannot support the same synthetic sequences .

Quantitative Differentiation of tert-Butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate: Evidence-Based Comparison with Analogs


Stereochemical Identity: Defined (1S,3S) Absolute Configuration Versus Undefined Stereoisomer Mixtures

The target compound (CAS 1788036-28-1) is supplied as a discrete (1S,3S)-stereoisomer with defined absolute configuration, as confirmed by its specific SMILES notation (CC(C)(C)OC(=O)N[C@H]1CCC[C@H](N)C1) and unique InChIKey . In contrast, tert-butyl (3-aminocyclohexyl)carbamate (CAS 347186-01-0) is offered as a stereochemically undefined mixture of cis/trans isomers (InChIKey: OBSACSBMTRJNPH-UHFFFAOYSA-N, lacking stereochemical designation) . For applications requiring enantiopure chiral cyclohexylamine scaffolds—such as the synthesis of CDK7 inhibitors where the (1S,3S)-cyclohexyldiamine moiety is a critical pharmacophoric element [1]—this stereochemical definition is a prerequisite, not an optional enhancement.

chiral resolution stereoselective synthesis enantiomeric purity

Commercial Purity Specifications: 97% Minimum Purity for (1S,3S)-Isomer

The target compound (1S,3S)-isomer is commercially available with a minimum purity specification of 97% from multiple suppliers [1]. The (1R,3R)-enantiomer (CAS 1788036-23-6) is available at comparable purity of 97-98% [2], while the (1R,3S)-diastereomer (CAS 1259278-17-5) is also offered at ≥97% purity . The stereochemically undefined mixture (CAS 347186-01-0) is typically supplied at a lower standard purity of 95% . This 2-percentage-point difference in purity specification between the defined stereoisomers and the undefined mixture reflects the additional purification required to isolate a single stereoisomer and correlates with reduced impurities that could interfere with sensitive coupling reactions.

chemical purity quality control pharmaceutical intermediates

Application-Specific Utility: Essential Intermediate for CDK7 Inhibitor Synthesis

The (1S,3S)-cyclohexyldiamine scaffold is explicitly claimed as a critical structural component in CDK7 kinase inhibitor patents. Specifically, compound CDK7-IN-14 (CAS 2765676-49-9) incorporates the (1S,3S)-3-aminocyclohexyl moiety as a key pharmacophoric element . The absolute (1S,3S) stereochemistry is essential for the proper spatial orientation of the cyclohexyldiamine linker that connects the indole-carbonitrile core to the pyrimidine warhead. This configuration cannot be achieved using the (1R,3R)-enantiomer (CAS 1788036-23-6) or the (1R,3S)-diastereomer (CAS 1259278-17-5), as these alternative stereoisomers would invert or alter the presentation of the amine functionalities relative to the CDK7 ATP-binding pocket. The (1S,3S)-isomer's defined stereochemistry thus directly enables the synthesis of patent-protected CDK7 inhibitor candidates, whereas generic or alternative stereoisomers would yield inactive or off-target compounds.

CDK7 kinase inhibitor oncology therapeutics targeted covalent inhibitors

Functional Group Orthogonality: Boc-Protected 1-Amine and Free 3-Amine Enable Sequential Derivatization

The target compound possesses two chemically distinct amino groups: a Boc-protected amine at the 1-position and a free primary amine at the 3-position of the cyclohexane ring . This orthogonality enables sequential derivatization strategies: the free 3-amine can undergo selective coupling (e.g., amide bond formation, reductive amination, or nucleophilic substitution) while the 1-amine remains protected, after which Boc deprotection releases the 1-amine for a subsequent distinct transformation. In contrast, regioisomeric variants or compounds lacking this precise 1,3-substitution pattern (e.g., 1,2- or 1,4-cyclohexyldiamines) would alter the spatial relationship between the two amino groups and compromise the intended molecular geometry in downstream products . The tert-butyl carbamate (Boc) protecting group itself provides additional differentiation: its acid-labile nature (cleavage with TFA or HCl) is orthogonal to base-labile protecting groups (e.g., Fmoc) and hydrogenolyzable groups (e.g., Cbz), enabling complex protecting group strategies in multi-step syntheses [1].

orthogonal protection chemoselective functionalization multi-step synthesis

Key Research and Industrial Application Scenarios for tert-Butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate


Synthesis of Stereochemically Defined CDK7 Kinase Inhibitors

This compound serves as a critical chiral intermediate for the synthesis of CDK7 kinase inhibitors, including CDK7-IN-14 (CAS 2765676-49-9) . In this application, the (1S,3S)-cyclohexyldiamine scaffold provides the correct three-dimensional orientation for the linker region connecting the indole-carbonitrile core to the pyrimidine warhead. Medicinal chemistry groups developing CDK7-targeted oncology therapeutics should procure this specific (1S,3S)-stereoisomer to reproduce patent-protected synthetic routes and ensure the intended binding geometry. Substitution with the (1R,3R)-enantiomer or (1R,3S)-diastereomer would yield compounds with altered stereochemistry and potentially compromised CDK7 inhibition.

Preparation of mPGES-1 Inhibitor Chiral Amino Alcohol Intermediates

The (1S,3S)-3-aminocyclohexyl scaffold is a precursor to chiral amino alcohols [(1S,3S)-3-aminocyclohexyl]methanol and 2-[(1S,3S)-3-aminocyclohexyl]propan-2-ol, which are essential intermediates for novel mPGES-1 inhibitors targeting inflammation and pain . The defined (1S,3S) stereochemistry is maintained throughout the synthetic sequence and is required for the biological activity of the final mPGES-1 inhibitors. Researchers developing mPGES-1 inhibitors should use this stereochemically pure Boc-protected diamine as the starting material to ensure enantiomeric integrity of the downstream amino alcohol intermediates.

Orthogonal Protection Strategies in Multi-Step Medicinal Chemistry Synthesis

The combination of a Boc-protected 1-amine and a free 3-amine enables sequential, chemoselective derivatization in complex synthetic sequences [1]. This orthogonality is particularly valuable when constructing bifunctional molecules such as PROTACs (proteolysis-targeting chimeras), where two distinct ligands must be connected via a linker with precise orientation. The acid-labile Boc group can be selectively removed under conditions that leave other protecting groups (e.g., Fmoc, Alloc) intact, allowing modular assembly of complex molecular architectures. This specific substitution pattern is not available in generic 3-aminocyclohexylcarbamate mixtures or regioisomeric cyclohexyldiamines.

Chiral Building Block for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry SAR campaigns exploring the effect of cyclohexyldiamine stereochemistry on target binding, this compound provides a defined (1S,3S) reference point . By comparing the activity of compounds derived from this (1S,3S)-isomer versus those derived from the (1R,3R)-enantiomer (CAS 1788036-23-6) or (1R,3S)-diastereomer (CAS 1259278-17-5), researchers can quantitatively map the stereochemical requirements of the target binding pocket. This application is essential for optimizing the stereochemistry of lead compounds in kinase inhibitor, GPCR modulator, and enzyme inhibitor programs where chiral amines are key pharmacophoric elements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.